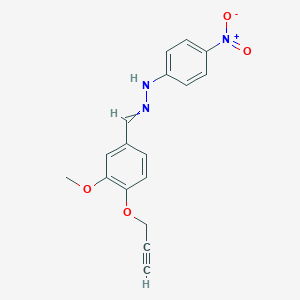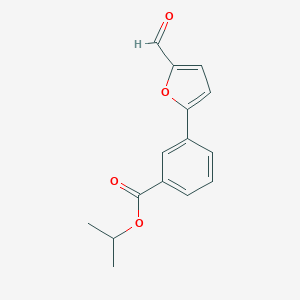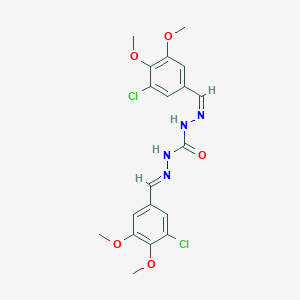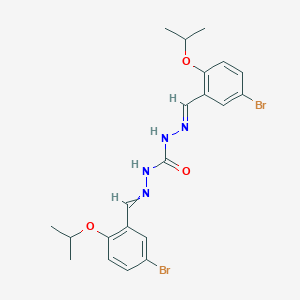![molecular formula C25H23ClN2O3 B327013 2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B327013.png)
2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a benzoxazole moiety.
Preparation Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with benzoxazole derivative: The phenoxy intermediate is then coupled with a benzoxazole derivative under suitable reaction conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can be compared with other similar compounds, such as:
4-chloro-2-isopropyl-5-methylphenoxyacetic acid: This compound shares a similar phenoxy structure but differs in its functional groups and overall molecular structure.
4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound has a similar phenoxy group but includes a benzothiophene moiety instead of a benzoxazole.
Properties
Molecular Formula |
C25H23ClN2O3 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-15(2)18-6-10-23-21(13-18)28-25(31-23)17-4-8-20(9-5-17)27-24(29)14-30-22-11-7-19(26)12-16(22)3/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChI Key |
RJLDOYUSBGDLHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B326930.png)
![N'',N'''-bis[3-(2-propynyloxy)benzylidene]carbonohydrazide](/img/structure/B326931.png)


![methyl 3-[5-[[[(E)-[5-(3-methoxycarbonylphenyl)furan-2-yl]methylideneamino]carbamoylhydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B326934.png)


![N'~1~,N'~2~-bis[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]ethanedihydrazide](/img/structure/B326939.png)
![N'',N'''-bis[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]carbonohydrazide](/img/structure/B326940.png)
![N'~1~,N'~2~-bis[4-(allyloxy)-3-bromo-5-methoxybenzylidene]ethanedihydrazide](/img/structure/B326941.png)
![1-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B326942.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B326947.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B326948.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326953.png)
